molecular formula C19H21BrN2O3 B238383 2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B238383
M. Wt: 405.3 g/mol
InChI Key: QDVCAHAIYZTAKX-UHFFFAOYSA-N
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Description

2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound with potential scientific research applications. This compound is also known as BPNH and has a molecular formula of C20H25BrN2O3. The purpose of

Mechanism Of Action

BPNH inhibits the activity of COX-2 by binding to the enzyme's active site. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, BPNH reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical And Physiological Effects

BPNH has been reported to have anti-inflammatory and analgesic effects. The compound has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. BPNH has also been reported to have antitumor effects, although the mechanism of action is not well understood.

Advantages And Limitations For Lab Experiments

BPNH has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. BPNH has been shown to have anti-inflammatory and analgesic properties, making it a useful tool for studying inflammation and pain. However, the compound has some limitations. BPNH has not been extensively studied, and its mechanism of action is not well understood. Further research is needed to fully understand the compound's potential applications.

Future Directions

There are several future directions for research on BPNH. One potential direction is to study the compound's antitumor properties. BPNH has been reported to have antitumor activity, but the mechanism of action is not well understood. Further research is needed to determine how BPNH inhibits tumor growth and whether it could be used as a potential cancer treatment. Another potential direction is to study the compound's anti-inflammatory and analgesic properties in more detail. BPNH has been shown to reduce inflammation and pain, but the underlying mechanisms are not well understood. Further research is needed to determine how BPNH reduces inflammation and pain and whether it could be used as a potential treatment for inflammatory diseases.

Synthesis Methods

The synthesis of BPNH involves the reaction of 3-methoxy-4-(pentanoylamino)aniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of BPNH. The synthesis of BPNH has been reported in literature, and the compound can be obtained in good yields.

Scientific Research Applications

BPNH has potential scientific research applications in the field of medicinal chemistry. The compound has been reported to have anti-inflammatory and analgesic properties. BPNH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. BPNH has also been reported to have antitumor activity.

properties

Product Name

2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3/c1-3-4-9-18(23)22-16-11-10-13(12-17(16)25-2)21-19(24)14-7-5-6-8-15(14)20/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

QDVCAHAIYZTAKX-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC

Origin of Product

United States

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